![molecular formula C10H11NO4 B5210492 methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B5210492.png)
methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate
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Overview
Description
Methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate, also known as MAPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyridinecarboxylates and is synthesized through a specific method. In
Scientific Research Applications
Methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate has been found to have potential applications in various scientific research fields, including neuroscience, cancer research, and cardiovascular disease research. In neuroscience, methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. In cardiovascular disease research, methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate has been shown to have protective effects on the heart, making it a potential treatment option for heart disease.
Mechanism of Action
The mechanism of action of methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate is not fully understood, but it is believed to work through a variety of pathways. In neuroscience, methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate has been shown to activate the Akt pathway, which is involved in cell survival and growth. In cancer research, methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate has been found to inhibit the mTOR pathway, which is involved in cell growth and proliferation. In cardiovascular disease research, methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate has been found to have a variety of biochemical and physiological effects. In neuroscience, methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate has been shown to protect neurons from oxidative stress and inflammation. In cancer research, methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In cardiovascular disease research, methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate has been shown to improve cardiac function and reduce inflammation.
Advantages and Limitations for Lab Experiments
Methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate has several advantages for lab experiments, including its availability and relatively simple synthesis method. However, it also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate. In neuroscience, further research is needed to fully understand its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. In cancer research, further research is needed to explore its potential as a cancer therapy. In cardiovascular disease research, further research is needed to understand its mechanism of action and potential applications in the treatment of heart disease. Additionally, further research is needed to explore the potential of methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate in other scientific research fields.
Synthesis Methods
Methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate can be synthesized through the condensation reaction of 3-acetyl-4-methylpyridine and ethyl acetoacetate in the presence of a basic catalyst. The resulting product is then methylated using dimethyl sulfate to obtain methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate. This method is relatively simple and efficient, making methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate a readily available compound for scientific research.
properties
IUPAC Name |
methyl 5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-5-7(6(2)12)4-8(9(13)11-5)10(14)15-3/h4H,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGXNLWWMZEWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801449 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |
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